molecular formula C6H9N3OS B1280942 2-Amino-N-(4-methylthiazol-2-yl)acetamide CAS No. 359821-51-5

2-Amino-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B1280942
CAS RN: 359821-51-5
M. Wt: 171.22 g/mol
InChI Key: VSZWAWRXWNJTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(4-methylthiazol-2-yl)acetamide is a chemical compound with the molecular formula C6H9N3OS . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-Amino-N-(4-methylthiazol-2-yl)acetamide and its derivatives has been achieved through various synthetic pathways. For example, one study reported the synthesis of 2-aminothiazole derivatives by the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea . Another study reported the synthesis of thiazole derivatives by the reaction of 2-amino-4-arylthiazoles with molecular bromine under acid conditions .


Molecular Structure Analysis

The molecular structure of 2-Amino-N-(4-methylthiazol-2-yl)acetamide consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecular weight of this compound is 171.22 g/mol.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “2-Amino-N-(4-methylthiazol-2-yl)acetamide”, have been found to exhibit antioxidant properties . They can neutralize free radicals in the body, which may help prevent chronic diseases and improve overall health .

Analgesic and Anti-inflammatory Properties

Compounds related to the thiazole ring, such as “2-Amino-N-(4-methylthiazol-2-yl)acetamide”, have been shown to have analgesic and anti-inflammatory effects . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Applications

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could be used in the development of new antimicrobial and antifungal agents .

Antiviral Properties

Research has shown that thiazole derivatives can exhibit antiviral properties . This indicates that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could potentially be used in the treatment of viral infections .

Diuretic Effects

Thiazole compounds have been found to have diuretic effects . This suggests that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could be used in the treatment of conditions like hypertension and edema .

Anticonvulsant and Neuroprotective Applications

Thiazole derivatives have been found to have anticonvulsant and neuroprotective effects . This suggests that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could be used in the treatment of neurological disorders like epilepsy .

Antitumor or Cytotoxic Drug Molecules

“2-Amino-N-(4-methylthiazol-2-yl)acetamide” has been found to have potential antitumor or cytotoxic effects . This suggests that it could be used in the treatment of various types of cancer .

Antibacterial Activity

Some N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives, which are related to “2-Amino-N-(4-methylthiazol-2-yl)acetamide”, have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Future Directions

The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

properties

IUPAC Name

2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZWAWRXWNJTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(4-methylthiazol-2-yl)acetamide

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